2-(2-Butoxyethyl)piperidine hydrochloride

Description

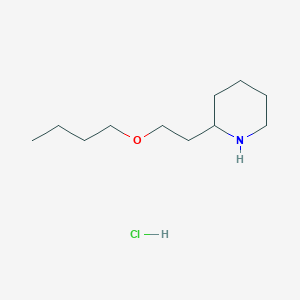

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-butoxyethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO.ClH/c1-2-3-9-13-10-7-11-6-4-5-8-12-11;/h11-12H,2-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLITAMMFGOFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 2 Butoxyethyl Piperidine Hydrochloride

General Strategies for Piperidine (B6355638) Ring Formation

The piperidine skeleton is a ubiquitous motif in pharmaceuticals and natural products, leading to the development of numerous synthetic methodologies for its construction. wikipedia.orgresearchgate.net These strategies can be broadly categorized into methods that form the ring system (cyclization) and those that modify an existing aromatic precursor (reduction).

Cyclization reactions are a cornerstone of heterocyclic synthesis, involving the formation of the ring from an acyclic precursor. These can be either intramolecular, where a single molecule contains all the necessary components, or intermolecular, involving two or more reacting molecules. nih.gov

Key approaches to piperidine synthesis via cyclization include:

N-Heterocyclization: Primary amines can react with diols in the presence of a catalyst, such as a Cp*Ir complex, to form various cyclic amines, including piperidines, in good to excellent yields. organic-chemistry.org

From Amino Alcohols: A one-pot synthesis can be achieved through the efficient chlorination of amino alcohols using thionyl chloride (SOCl₂), which bypasses the traditional multi-step sequence of protection, activation, cyclization, and deprotection. organic-chemistry.org

Reductive Cyclization: Dioximes can undergo catalytic reductive cyclization to form piperazine (B1678402) rings, and a related strategy applied to dioximes of 1,5-diones provides an expedient route to piperidines. nih.gov

Electroreductive Cyclization: Imines can react with terminal dihaloalkanes in a flow microreactor to yield piperidine derivatives. This electrochemical method offers an alternative to conventional syntheses that may require toxic reagents or harsh conditions. researchgate.netbeilstein-journals.org

| Cyclization Method | Reactants | Catalyst/Reagent | Key Feature |

| N-Heterocyclization | Primary Amines, Diols | Cp*Ir complex | Efficient formation of various ring sizes. organic-chemistry.org |

| From Amino Alcohols | Amino Alcohols | Thionyl chloride (SOCl₂) | One-pot procedure, avoids protection/deprotection steps. organic-chemistry.org |

| Reductive Cyclization | Dioximes of 1,5-diones | Catalytic Hydrogenation | An expedient route to piperidine structures. nih.gov |

| Electroreductive Cyclization | Imines, Dihaloalkanes | Electrochemical cell | Avoids harsh chemical reagents. researchgate.netbeilstein-journals.org |

One of the most direct and widely used methods for synthesizing piperidines is the reduction of a corresponding pyridine (B92270) precursor. dtic.mil This dearomatization process can be accomplished using various catalytic hydrogenation techniques. researchgate.net

The choice of catalyst and reaction conditions is crucial for achieving high yields and, in the case of substituted pyridines, the desired stereoselectivity. whiterose.ac.uk

Catalytic Hydrogenation: This is a fundamental approach, with various transition-metal catalysts being effective. researchgate.net Platinum oxide (PtO₂), palladium on carbon (Pd/C), rhodium on carbon (Rh/C), and Raney nickel are commonly employed. whiterose.ac.uksciencemadness.orggoogle.com For instance, the hydrogenation of 2-pyridineethanol to 2-piperidineethanol (B17955), a direct precursor to the title compound's core structure, has been successfully performed using platinum-oxide or rhodium on carbon catalysts. google.com

Transfer Hydrogenation: This method uses a hydrogen donor molecule in place of high-pressure hydrogen gas. A borane-ammonia complex (H₃N-BH₃) with a ruthenium catalyst can effectively reduce pyridines to piperidines. organic-chemistry.org Similarly, an azeotropic formic acid/triethylamine mixture can be used with a rhodium complex for the transfer hydrogenation of pyridinium (B92312) salts. researchgate.net

Electrolytic Reduction: An alternative method involves the electrolysis of pyridine in dilute sulfuric acid using lead electrodes, which avoids the need for high-pressure equipment. sciencemadness.org

| Reduction Method | Catalyst | Hydrogen Source | Key Features & Conditions |

| Catalytic Hydrogenation | Platinum oxide (PtO₂), Pd/C, Rh/C, Raney Ni | H₂ gas | Widely applicable; conditions vary from room temperature to elevated pressures. whiterose.ac.uksciencemadness.orggoogle.com |

| Transfer Hydrogenation | RuCl₃·xH₂O | Borane-ammonia (H₃N-BH₃) | Metal-free option, avoids high-pressure H₂. organic-chemistry.org |

| Transfer Hydrogenation | [Cp*RhCl₂]₂ | Formic acid/triethylamine | Mild conditions (e.g., 40°C), highly chemoselective. researchgate.net |

| Electrolytic Reduction | None (Lead electrodes) | In-situ from H₂SO₄(aq) | Avoids high-pressure apparatus and metal catalysts. sciencemadness.org |

The aza-Prins cyclization is a powerful and versatile reaction for constructing the piperidine ring, typically yielding trans-2,4-disubstituted piperidines. thieme-connect.com The reaction involves the coupling of a homoallylic amine with an aldehyde. thieme-connect.comresearchgate.net This method has been noted for its efficiency in preparing saturated nitrogen-containing heterocycles. acs.org

The process is generally mediated by a Lewis acid or protic acid, which activates the aldehyde, leading to the formation of an iminium ion that subsequently undergoes intramolecular cyclization. researchgate.net Recent advancements have focused on developing stereoselective versions of this reaction to produce enantiopure piperidines. acs.org The use of catalysts like AlCl₃ with a trimethylsilyl (B98337) halide source has been shown to produce trans-2-substituted-4-halopiperidines in high yields. organic-chemistry.org

Radical cyclization offers another distinct pathway to the piperidine nucleus. These reactions involve the generation of a radical species that cyclizes in an intramolecular fashion. nih.gov

A notable approach involves the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. organic-chemistry.org The diastereoselectivity of such reactions can be influenced by the choice of radical mediator, with tris(trimethylsilyl)silane (B43935) sometimes offering advantages over tributyltin hydride. organic-chemistry.org Another strategy employs a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which is effective for producing various piperidines. nih.gov

Precursor Compounds in the Synthesis of 2-(2-Butoxyethyl)piperidine (B2930293) Hydrochloride and Related Structures

The synthesis of a specifically substituted molecule like 2-(2-Butoxyethyl)piperidine hydrochloride relies on the strategic use of precursor compounds that either contain the piperidine ring or can be converted into it.

Piperidine is a heterocyclic amine that serves as a crucial building block in the synthesis of a vast array of pharmaceuticals and specialty chemicals. wikipedia.orgontosight.ai Its secondary amine functionality makes it a competent nucleophile, allowing for the straightforward introduction of substituents onto the nitrogen atom or, following deprotonation, at the α-carbon position. acs.org

In the context of synthesizing this compound, two primary retrosynthetic pathways can be envisioned where piperidine or its derivatives are key precursors:

Alkylation of Piperidine: The most direct conceptual route involves the alkylation of the piperidine ring itself. A patent for the synthesis of the related compound 2-piperidinoethylchloride hydrochloride describes the reaction of piperidine with ethylene (B1197577) chlorohydrin. google.com A similar strategy could be adapted by reacting piperidine with a suitable butoxyethyl electrophile (e.g., 1-bromo-2-butoxyethane) to form the tertiary amine, followed by conversion to the hydrochloride salt.

Reduction of a Substituted Pyridine: An alternative strategy starts with a pre-functionalized pyridine. For example, 2-pyridineethanol can be catalytically hydrogenated to 2-piperidineethanol. google.com This alcohol intermediate could then be O-alkylated with a butyl group (e.g., using sodium hydride and butyl bromide) to install the butoxy ether, followed by acidification to yield the final hydrochloride salt. This approach leverages the robust chemistry of pyridine reduction discussed previously.

Both strategies highlight the central role of either the pre-formed piperidine ring or a reducible pyridine precursor as the foundational element upon which the final target molecule is constructed. wikipedia.orgsciencemadness.orgontosight.ai

Synthesis and Reactivity of Piperidine Hydrochlorides

Piperidine hydrochloride is the salt formed from the heterocyclic amine piperidine. ontosight.ai The formation of the hydrochloride salt is typically a straightforward acid-base reaction where piperidine is treated with hydrochloric acid (HCl). This conversion is often performed to improve the compound's stability, crystallinity, and solubility in certain solvents. ontosight.aicdnsciencepub.com The hydrochloride salt can be crystallized and purified, often from solvents like ethanol/diethyl ether. chemicalbook.com

In synthetic chemistry, piperidine and its hydrochloride salt are versatile building blocks and reagents. ontosight.aichemicalbook.com The piperidine ring can participate in a variety of chemical transformations, including N-alkylation and acylation reactions. ontosight.ai The hydrochloride salt itself can be used directly in some reactions or can be neutralized with a base to liberate the free piperidine amine for subsequent steps. Piperidine hydrochloride is a known reactant for Mannich reactions, the asymmetric hydrogenation of quinolines, and the chemoselective reductive amination of carbonyl compounds. chemicalbook.com

Preparation of Butoxyethyl and Related Ether Moieties

The formation of the butoxyethyl group, an ether moiety, is most commonly achieved through the Williamson ether synthesis. wikipedia.orgbyjus.com This robust and widely used method involves the reaction of an alkoxide ion with a primary alkyl halide via a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com

The general reaction is as follows:

RO⁻Na⁺ + R'—X → R—O—R' + Na⁺X⁻ (Alkoxide) + (Alkyl Halide) → (Ether) + (Salt)

For the preparation of a butoxyethyl moiety, sodium butoxide (CH₃CH₂CH₂CH₂O⁻Na⁺) serves as the nucleophile. This alkoxide is typically prepared by reacting butanol with a strong base, such as sodium hydride (NaH), or directly with sodium metal. khanacademy.orglibretexts.org The sodium butoxide then reacts with a substrate containing a suitable leaving group, such as a chloroethyl or bromoethyl group, to form the butoxyethyl ether linkage. wikipedia.orgbyjus.com The efficiency of the Williamson ether synthesis is highest when the alkyl halide is primary, as secondary and tertiary halides tend to undergo elimination reactions as a competing pathway. masterorganicchemistry.comchemistnotes.com

Patents detailing the synthesis of related compounds, such as triclopyr (B129103) butoxyethyl ester, describe similar etherification strategies, reacting a chloro- or hydroxy-functionalized starting material with ethylene glycol monobutyl ether or its derivatives under various catalytic conditions. patsnap.comgoogle.comgoogle.com

Halogenated Ethyl Piperidine Precursors (e.g., 2-(2-Chloroethyl)piperidine)

A critical intermediate for the synthesis of the target compound is a 2-(2-haloethyl)piperidine, most commonly 2-(2-chloroethyl)piperidine (B3045677). This precursor provides the electrophilic site for the subsequent nucleophilic attack by the butoxide ion.

The synthesis of 2-(2-chloroethyl)piperidine hydrochloride is well-documented and typically starts from 2-piperidineethanol (also known as 2-(2-hydroxyethyl)piperidine). prepchem.comchemicalbook.com The hydroxyl group of 2-piperidineethanol is converted to a chloride, a better leaving group, using a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. prepchem.comchemicalbook.com The reaction is often carried out in a solvent like chloroform (B151607), and the product is isolated as the hydrochloride salt. prepchem.com

A typical procedure involves treating 2-(2-hydroxyethyl)piperidine with thionyl chloride in chloroform and refluxing the mixture. prepchem.com Evaporation of the solvent yields the crude 2-(2-chloroethyl)piperidine hydrochloride, which can then be purified by recrystallization. prepchem.com Yields for this reaction can vary; one reported synthesis achieved a 46% yield after recrystallization. prepchem.com

Table 1: Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride

| Starting Material | Reagent | Solvent | Reaction Time | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2-(2-hydroxyethyl)piperidine | Thionyl chloride (SOCl₂) | Chloroform | 2.5 hours (reflux) | 46% | prepchem.com |

| 2-Piperidineethanol | Thionyl chloride (SOCl₂) | Chloroform | 2 hours (heating) | 93% | chemicalbook.com |

Optimized Synthetic Pathways for this compound

An optimized synthetic pathway for this compound integrates the preparation of the key precursors in a logical sequence. The most efficient route relies on the Williamson ether synthesis as the central carbon-oxygen bond-forming step.

The proposed optimized pathway is a two-step process starting from commercially available 2-piperidineethanol:

Chlorination of 2-Piperidineethanol : The alcohol precursor, 2-piperidineethanol, is first converted to the more reactive alkyl chloride, 2-(2-chloroethyl)piperidine hydrochloride. This is achieved using thionyl chloride in an appropriate solvent, as detailed in section 2.2.4. This step is crucial as it transforms the poor leaving group (-OH) into a good leaving group (-Cl), activating the substrate for nucleophilic substitution. prepchem.comchemicalbook.com

Williamson Ether Synthesis : The resulting 2-(2-chloroethyl)piperidine (as the free base or generated in situ) is then reacted with sodium butoxide. The butoxide, a strong nucleophile, displaces the chloride ion via an SN2 reaction to form the desired 2-(2-butoxyethyl)piperidine. wikipedia.orgbyjus.com To maximize the yield of this substitution reaction and minimize the competing elimination reaction, it is critical to use a primary alkyl halide, which 2-(2-chloroethyl)piperidine is. masterorganicchemistry.com The reaction is typically carried out in an inert solvent.

Salt Formation : Finally, the resulting 2-(2-butoxyethyl)piperidine base is treated with hydrochloric acid to form the stable and often crystalline hydrochloride salt, facilitating its isolation and purification.

Table 2: Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnection | Precursors | Relevant Reaction |

|---|---|---|---|

| 2-(2-Butoxyethyl)piperidine | C-O Ether Bond | 2-(2-Chloroethyl)piperidine + Sodium Butoxide | Williamson Ether Synthesis (SN2) |

| C-Cl Bond | 2-Piperidineethanol | Chlorination (e.g., with SOCl₂) |

Mechanism of Synthetic Transformations

The synthesis of this compound is governed by well-established reaction mechanisms. The key transformation is the Williamson ether synthesis, which proceeds via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com

Mechanism of the Williamson Ether Synthesis:

The reaction is a single, concerted step involving the backside attack of the nucleophile (butoxide ion) on the electrophilic carbon atom of the 2-(2-chloroethyl)piperidine that bears the leaving group (chloride). byjus.commasterorganicchemistry.com

Nucleophilic Attack : The negatively charged oxygen atom of the butoxide ion (CH₃CH₂CH₂CH₂O⁻) acts as the nucleophile. It attacks the carbon atom attached to the chlorine in the 2-(2-chloroethyl)piperidine molecule. The attack occurs from the side opposite to the carbon-chlorine bond (backside attack). wikipedia.org

Transition State : A high-energy transition state is formed where the nucleophile is partially forming a bond to the carbon, and the leaving group is partially breaking its bond with the carbon.

Inversion of Configuration and Product Formation : As the new carbon-oxygen bond forms, the carbon-chlorine bond breaks simultaneously. The chloride ion is expelled as the leaving group. This concerted process leads to the formation of the ether, 2-(2-butoxyethyl)piperidine. byjus.com

The prior step, the conversion of 2-piperidineethanol to 2-(2-chloroethyl)piperidine using thionyl chloride, follows a nucleophilic acyl substitution mechanism at the sulfur atom, followed by an internal nucleophilic substitution (SNi) or an SN2 reaction, depending on the conditions, to replace the hydroxyl group with chloride. The final step, the formation of the hydrochloride salt, is a simple Brønsted-Lowry acid-base reaction where the lone pair of electrons on the piperidine nitrogen accepts a proton from hydrochloric acid.

Structure Activity Relationship Sar Studies of Piperidine Derivatives with Relevance to 2 2 Butoxyethyl Piperidine Hydrochloride

Analysis of Substituent Effects on Piperidine (B6355638) Ring Systems

Research into various classes of piperidine derivatives has elucidated several key principles regarding substituent effects:

Positional Isomerism : The location of a substituent on the piperidine ring is critical. Studies on monoamine oxidase (MAO) inhibitors have shown that para-substitution on the piperidine ring is generally preferable to meta-substitution for inhibitory activity. nih.gov Similarly, in coumarin (B35378) derivatives with piperidinyl compounds, the position of substituents strongly influences MAO-B inhibition, with 1,3-substituted rings showing better activity than 1,4-substituted ones. nih.gov

Nature of Substituents : The type of functional group attached to the ring can dramatically alter activity. The addition of a hydroxyl group has been found to increase MAO inhibitory effects. nih.gov In another example, a series of oxazolidinones with piperidine groups was synthesized, and the derivative featuring an exo-cyanoethylidene group at the 4-position of the piperidine ring was found to be two to threefold more potent as an antibacterial agent than the reference drug linezolid (B1675486) against certain resistant strains. nih.gov

Substitution Adjacent to Nitrogen : Substitution near the ring's nitrogen atom can significantly impact reactivity and selectivity. In the functionalization of N-alkyl piperidines, substitution adjacent to the nitrogen atom led to high endo:exo selectivity. acs.org

Lipophilicity and Basicity : The properties of the substituent group, such as basicity and lipophilicity, play a crucial role. In a study of piperidinothiosemicarbazones with tuberculostatic activity, derivatives substituted with basic rings like piperidine and pyrrolidine (B122466) were the most active. mdpi.com A decrease in activity was observed in the order of piperidine > pyrrolidine > morpholine, correlating with the basicity and lipophilicity of the substituent. mdpi.com

The following table summarizes the observed effects of different substituents on the piperidine ring system based on various studies.

| Substituent Type/Position | Effect on Activity/Property | Compound Class Studied |

| Para-substitution | Preferred over meta-substitution for activity | MAO Inhibitors |

| Hydroxyl group | Increases inhibitory effect | MAO Inhibitors |

| 4-Methyl group | Produces high MAO-B inhibition | Piperine (B192125) derivatives |

| Exo-cyanoethylidene group (4-position) | Increased antibacterial potency | Oxazolidinones |

| Piperidine/Pyrrolidine (as a substituent) | Higher tuberculostatic activity compared to morpholine | Piperidinothiosemicarbazones |

Structural Modifications of the Side Chain and Their Influence on Chemical Reactivity or Binding Profiles

For piperidine derivatives like 2-(2-Butoxyethyl)piperidine (B2930293) hydrochloride, which possess a significant side chain attached to the ring, modifications to this chain are a key strategy for optimizing activity. The length, flexibility, and terminal groups of the side chain can all influence how the molecule binds to a target and its chemical behavior.

Key findings from research on side chain modifications include:

Linker Length : The length of an alkyl chain connecting the piperidine ring to another functional moiety is often a critical determinant of biological activity. For a series of MAO-B inhibitors, the optimal length of the linker between a 3,4-methylenedioxyphenyl (MDP) ring and the nitrogen-containing heterocyclic ring was found to be 2–5 carbons. nih.gov In the development of CXCR4 antagonists, researchers synthesized several piperidine and piperazine (B1678402) side chain analogs with varying carbon chain lengths to optimize activity. nih.gov

Chain Composition and Flexibility : The atoms within the side chain also matter. The replacement of an amide linkage with a thioamide in certain piperine derivatives drastically reduced inhibitory activity, highlighting the importance of the linker's electronic properties. nih.gov In another study, creating more rigid side chains by constraining rotation was explored as a strategy to enhance binding. nih.gov

Terminal Groups : Modifications to the terminal group of the side chain can significantly affect properties. In the development of CXCR4 antagonists, altering the basicity of a terminal piperazine nitrogen and reducing the number of hydrogen-bond donors were successful strategies for improving cell permeability. nih.gov Furthermore, studies on bis-3-chloropiperidines revealed that introducing aromatic groups into the side chain of a lysine (B10760008) linker had a notable impact on the compound's DNA alkylating activity. nih.gov

These findings underscore the importance of the side chain's structure in defining the interaction profile of piperidine derivatives. The butoxyethyl side chain of 2-(2-Butoxyethyl)piperidine hydrochloride, with its ether linkage and specific length, is therefore a critical element in determining its chemical and potential biological properties.

Stereochemical Influences on Molecular Interactions of Piperidine Derivatives

Stereochemistry, encompassing both conformational and configurational isomerism, is a fundamental aspect of the SAR of piperidine derivatives. rsc.org The three-dimensional arrangement of atoms dictates how a molecule fits into a binding site and interacts with its environment.

Conformational Isomerism : The piperidine ring typically adopts a chair conformation, similar to cyclohexane. wikipedia.org However, the presence of the nitrogen atom introduces complexity. For piperidine itself, two distinct chair conformations exist: one with the N-H bond in an axial position and the other in an equatorial position. The equatorial conformation is generally more stable. wikipedia.org For substituted piperidines, the preference for substituents to occupy the equatorial position to avoid unfavorable steric interactions is a guiding principle in conformational analysis. rsc.org This preference can be crucial for maintaining the optimal geometry for molecular recognition.

Configurational Isomerism : The presence of stereocenters in the piperidine ring or its side chains leads to the existence of enantiomers and diastereomers. These stereoisomers can exhibit significantly different biological activities. For example, the relative stereochemistry (cis vs. trans) of substituents is a critical factor. The hydrogenation of disubstituted pyridines can lead to cis-piperidines, which can then be converted to the trans diastereomers through base-mediated epimerization. rsc.org The ability to selectively synthesize and test specific stereoisomers is essential for SAR studies. rsc.org Research on potent sigma receptor ligands has also highlighted the importance of stereochemistry in achieving high affinity and selectivity. nih.gov

For 2-(2-butoxyethyl)piperidine, the carbon at the 2-position of the piperidine ring is a stereocenter, meaning the compound can exist as (R)- and (S)-enantiomers. These enantiomers would be expected to have different interactions with chiral biological molecules, potentially leading to different pharmacological or metabolic profiles.

Relationship between Structural Features and Non-Biological Activity

Beyond biological interactions, the structural features of piperidine derivatives determine their fundamental chemical reactivity and physicochemical properties, which are relevant to their synthesis and application as chemical reagents or intermediates.

Basicity and Nucleophilicity : The nitrogen atom in the piperidine ring confers basic and nucleophilic properties. Piperidine itself is widely used as a base and a solvent in organic synthesis. wikipedia.org The steric hindrance around the nitrogen atom can be modified to tune its reactivity. For instance, 2,2,6,6-tetramethylpiperidine (B32323) is a highly sterically hindered base valued for its low nucleophilicity, which allows it to act as a proton scavenger without engaging in unwanted side reactions. wikipedia.org

Chemical Reactivity : The piperidine ring can participate in various chemical transformations. It is commonly used to convert ketones into enamines, which are key intermediates in reactions like the Stork enamine alkylation. wikipedia.org The ring can also undergo reactions such as N-chlorination followed by dehydrohalogenation to form a cyclic imine. wikipedia.org The specific substituents on the ring can influence the regiochemical outcome of such reactions. For example, the steric bulk of acylating agents used in the Polonovski–Potier reaction of piperidine N-oxides is a key factor in controlling the regioselectivity of the resulting iminium ion formation. acs.org

Computational Chemistry and Theoretical Studies of 2 2 Butoxyethyl Piperidine Hydrochloride and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of molecular systems.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 2-(2-butoxyethyl)piperidine (B2930293) hydrochloride, which contains a piperidine (B6355638) ring and a flexible butoxyethyl side chain, multiple low-energy conformations can exist.

Conformational analysis involves identifying these various stable conformers and determining their relative energies. The piperidine ring typically adopts a chair conformation. However, substituents can exist in either an axial or equatorial position, leading to different energetic stabilities. For instance, studies on 2-methyl-substituted piperidines have shown that the energy difference between equatorial and axial conformers is influenced by the substituent on the piperidine nitrogen. nih.gov In 1,2-dimethylpiperidine, the equatorial conformer is favored, while in 2-methyl-1-phenylpiperidine, the axial conformer becomes modestly favored. nih.gov

For 2-(2-butoxyethyl)piperidine, the orientation of the butoxyethyl group relative to the ring and the rotational isomers (rotamers) of the flexible side chain must be considered. Computational methods like DFT, often using functionals such as B3LYP or M06-2X with basis sets like 6-31G(d) or 6-311G(d,p), are employed to optimize the geometry of each potential conformer. nih.gov The results of these calculations provide the relative free energies (ΔG) of the conformers, allowing for the prediction of the most populated conformer in a given environment (gas phase or solution).

Table 1: Example of Conformational Energy Differences in Piperidine Analogues

This table illustrates typical energy differences calculated for simple substituted piperidines, analogous to the analysis that would be performed for 2-(2-butoxyethyl)piperidine hydrochloride.

| Compound | Conformer 1 | Conformer 2 | Calculated ΔG (kcal/mol) | Favored Conformer |

|---|---|---|---|---|

| 1,2-Dimethylpiperidine | 2-methyl equatorial | 2-methyl axial | 1.8 | Equatorial |

| 2-Methyl-1-phenylpiperidine | 2-methyl equatorial | 2-methyl axial | -1.0 | Axial |

Data derived from studies on model piperidine compounds. nih.gov

Electronic structure analysis provides insight into a molecule's reactivity, stability, and polarity. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates a molecule is more reactive. mdpi.comresearchgate.net For piperidine derivatives, the nature and position of substituents can significantly influence the HOMO-LUMO gap. mdpi.com DFT calculations are commonly used to determine these orbital energies. physchemres.org

Table 2: Calculated Electronic Properties for Model Heterocyclic Compounds

This table presents representative data from DFT calculations on heterocyclic systems, demonstrating the types of electronic properties analyzed for compounds like this compound.

| Property | Value | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | |||

| Ammonium 3-methyl piperidine dithiocarbamate | Small gap, indicating high reactivity | DFT | researchgate.net |

| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide | 4.0805 eV (3-ax. conformer) | B3LYP/6-311+G** | mdpi.com |

| Dipole Moment (μ) | |||

| Pyridine-based compound | 5.9002 D | B3LYP | researchgate.net |

Computational chemistry can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. derpharmachemica.com These predicted shifts can be compared with experimental data to aid in the complete assignment of spectral peaks. researchgate.net For this compound, calculations would predict the chemical shifts for the distinct protons and carbons of the piperidine ring and the butoxyethyl side chain.

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies and intensities of a molecule. derpharmachemica.com These frequencies correspond to the absorption bands seen in an infrared (IR) spectrum. nist.gov Each vibrational mode, such as C-H stretching, C-N stretching, or CH₂ bending, can be identified. derpharmachemica.com Often, calculated harmonic frequencies are scaled by an empirical factor to better match the anharmonicity of experimental vibrations. derpharmachemica.com

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations identify static, low-energy conformers, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. mdpi.com

For this compound, MD simulations are particularly useful for exploring the vast conformational space of the flexible butoxyethyl side chain. nih.gov By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different rotamers and ring conformations, providing a more complete understanding of the molecule's flexibility and the relative populations of different shapes at a given temperature. researchgate.net These simulations can reveal dynamic intramolecular interactions, such as hydrogen bonding, that influence conformational preference. nih.gov

Molecular Docking and Binding Affinity Predictions for Non-Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor or host) to form a stable complex. nih.govdergipark.org.tr While widely used in drug discovery for protein-ligand interactions, docking is also applied to study non-biological host-guest systems.

For this compound, docking could be used to explore its potential to form inclusion complexes with host molecules like cyclodextrins. nih.gov Cyclodextrins are macrocycles with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules. mdpi.com Docking algorithms would systematically sample different positions and orientations of the piperidine derivative within the cyclodextrin (B1172386) cavity, and a scoring function would estimate the binding affinity, often reported as a binding energy (kcal/mol). nih.gov These predictions can identify the most stable binding mode and the key intermolecular forces (e.g., van der Waals forces, hydrophobic interactions) driving complex formation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to build a mathematical relationship between the chemical structure of a series of compounds and a specific property. drugdesign.org This property can be a physical characteristic, a chemical reactivity parameter, or a biological activity.

The core principle of QSAR is that the variations in the properties of a group of molecules are correlated with variations in their structural or physicochemical features, known as molecular descriptors. nih.govresearchgate.net These descriptors can encode information about a molecule's topology, electronic properties, or steric features. nih.gov

For a class of compounds like substituted piperidine derivatives, a QSAR model could be developed to predict a chemical property, such as solubility or lipophilicity (logP). mdpi.com To build the model, a dataset of piperidine analogues with known experimental property values is required. Molecular descriptors are calculated for each analogue, and statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to generate an equation that best correlates the descriptors with the property. nih.gov Once validated, this model could be used to predict the properties of new, unsynthesized piperidine derivatives like this compound. drugdesign.org

Advanced Analytical Methodologies for 2 2 Butoxyethyl Piperidine Hydrochloride Characterization

Chromatographic Separation and Quantification Techniques

Chromatography is essential for separating the target compound from impurities and for its quantification. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. While the hydrochloride salt is non-volatile, the free base form of 2-(2-Butoxyethyl)piperidine (B2930293) can be analyzed by GC.

GC with Flame Ionization Detection (GC-FID) is a robust technique for quantification. nih.gov The analysis of amines can be challenging due to their basicity, which can lead to peak tailing on standard silica-based columns. Specialized columns, such as those with a base-deactivated stationary phase (e.g., CP-Volamine), are often required to achieve good peak shape and reproducibility. nih.govresearchgate.net Quantification is performed by comparing the peak area of the analyte to that of a certified reference standard.

GC-MS combines the separation power of GC with the identification capabilities of MS. scholars.direct As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for positive identification of the target compound and the characterization of any volatile impurities.

Table 3: Typical GC Method Parameters for Analysis of the Free Base

| Parameter | Condition |

| Column | Base-deactivated 5% phenyl-methylpolysiloxane (e.g., DB-5ms, CP-Volamine) |

| Injection Mode | Split/Splitless |

| Injector Temp. | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min |

| Detector (FID) | 280 °C |

| Detector (MS) | EI mode, scan range 35-400 amu |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of non-volatile compounds like 2-(2-Butoxyethyl)piperidine hydrochloride.

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase, typically a mixture of water and acetonitrile (B52724) or methanol (B129727) containing a buffer or acid (e.g., phosphoric acid or formic acid) to ensure good peak shape. nih.govresearchgate.net Detection is often challenging due to the lack of a strong UV chromophore. Therefore, detectors such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or mass spectrometer are preferred for quantification.

Preparative HPLC utilizes the same principles as analytical HPLC but employs larger columns and higher flow rates to isolate and purify larger quantities of the compound. warwick.ac.uk This technique is crucial for obtaining high-purity reference standards or for purifying the final product during manufacturing. labcompare.comnih.gov

LC-MS/MS is a highly sensitive and selective technique that couples HPLC with tandem mass spectrometry. researchgate.net It is the gold standard for quantifying low levels of the compound in complex matrices. The first mass spectrometer (Q1) isolates the protonated molecular ion of the analyte, which is then fragmented in a collision cell (q2). A specific fragment ion is then monitored by the third quadrupole (Q3). This multiple reaction monitoring (MRM) provides exceptional specificity and sensitivity for quantification.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the precise molecular geometry, conformational features, and intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice.

For piperidine (B6355638) derivatives, single-crystal X-ray diffraction is the gold standard for unambiguous structure elucidation. The analysis of the diffraction pattern allows for the determination of unit cell dimensions, space group, and the exact coordinates of each atom in the asymmetric unit. This information is crucial for understanding the compound's solid-state properties, which can influence its stability, solubility, and bioavailability.

Although specific crystallographic data for this compound are not publicly available in the refereed scientific literature, studies on related piperidine hydrochloride derivatives provide insight into the expected structural features. For instance, the crystal structures of various substituted piperidinium (B107235) chlorides reveal that the piperidine ring typically adopts a chair conformation, which is its most stable energetic state. The substituents on the piperidine ring can occupy either axial or equatorial positions, and their orientation is determined by steric and electronic factors.

A hypothetical data table based on typical values for similar organic hydrochloride salts is presented below to illustrate the type of information obtained from a single-crystal X-ray diffraction study.

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.15 |

Advanced Electrochemical Characterization Methods

Electrochemical methods are highly sensitive techniques used to investigate the redox properties of a molecule, providing insights into its reactivity and potential metabolic pathways. Cyclic voltammetry (CV) is a commonly employed electrochemical technique for characterizing the oxidative and reductive behavior of chemical compounds.

Specific electrochemical studies on this compound are not extensively reported in the scientific literature. However, the electrochemical behavior of the piperidine moiety has been investigated in various contexts. The piperidine ring itself is generally electrochemically inactive within the typical potential windows used in aqueous and common organic electrolytes. The redox activity of piperidine derivatives is usually associated with the presence of electroactive functional groups attached to the ring.

For instance, piperidine nitroxide derivatives are well-known for their stable and reversible one-electron oxidation and reduction processes, making them useful as redox probes and catalysts. The oxidation potential of the piperidine nitrogen is generally very high and not easily accessible under standard electrochemical conditions.

In the context of this compound, any observed electrochemical activity would likely be attributed to the oxidation or reduction of the butoxyethyl side chain or potential impurities, rather than the piperidine ring itself under typical conditions. A cyclic voltammetry experiment would involve scanning the potential of a working electrode and measuring the resulting current as the compound of interest is oxidized or reduced. The resulting voltammogram can provide information on the formal reduction potential (E°'), the number of electrons transferred in the redox process, and the stability of the resulting oxidized or reduced species.

Should this compound exhibit electrochemical activity, a data table summarizing the key parameters from a cyclic voltammetry study would resemble the following hypothetical example.

| Electrochemical Parameter | Hypothetical Value |

|---|---|

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium perchlorate |

| Working Electrode | Glassy Carbon |

| Scan Rate (mV/s) | 100 |

| Anodic Peak Potential (Epa) (V) | +1.2 |

| Cathodic Peak Potential (Epc) (V) | Not Observed |

| Process | Irreversible Oxidation |

Applications of 2 2 Butoxyethyl Piperidine Hydrochloride in Chemical and Materials Science

Development and Utilization as a Chemical Probe

There is no available research describing the development or use of 2-(2-Butoxyethyl)piperidine (B2930293) hydrochloride as a chemical probe. Chemical probes are small molecules used to study biological systems, and while many heterocyclic compounds are utilized for this purpose, the specific application of this compound has not been documented in accessible literature.

Catalytic Roles in Organic Reactions

No studies have been identified that investigate or report the use of 2-(2-Butoxyethyl)piperidine hydrochloride as a catalyst in organic reactions. While the broader class of piperidine (B6355638) derivatives can act as organocatalysts, there is no specific information on the catalytic activity of this particular compound.

Applications in Polymer Synthesis and Modification

There is a lack of information regarding the application of this compound in polymer synthesis or for polymer modification. The role of piperidine-containing compounds as monomers, initiators, or modifiers in polymerization processes is an area of materials science, but no data was found for this specific chemical.

Other Potential Non-Pharmacological Applications in Advanced Materials

No non-pharmacological applications of this compound in the development of advanced materials have been reported in the reviewed literature.

Future Research Directions and Methodological Innovations for 2 2 Butoxyethyl Piperidine Hydrochloride

Exploration of Green Chemistry Approaches in Synthesis

Traditional synthetic routes for piperidine (B6355638) derivatives often rely on methods that may involve harsh conditions or generate significant waste. The future of synthesizing 2-(2-Butoxyethyl)piperidine (B2930293) hydrochloride will likely pivot towards more environmentally benign and efficient "green" methodologies. Key areas of exploration include biocatalysis and continuous flow chemistry.

Biocatalysis offers a highly selective and sustainable alternative to conventional chemical catalysis. nih.govrsc.orgchemistryviews.orgresearchgate.net Enzymes, such as transaminases, lipases, and oxidoreductases, can operate under mild conditions (ambient temperature and pressure in aqueous media), minimizing energy consumption and hazardous waste. nih.govrsc.org Future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of 2-(2-Butoxyethyl)piperidine. For instance, a chemo-enzymatic approach could be developed where an enzyme cascade facilitates the asymmetric dearomatization of a pyridine (B92270) precursor, followed by chemical modification to introduce the butoxyethyl side chain. nih.gov This would offer a highly stereoselective route to specific isomers of the target compound.

Continuous flow chemistry provides significant advantages in terms of safety, efficiency, and scalability. tulane.eduacs.orgorganic-chemistry.org By conducting reactions in microreactors, precise control over parameters like temperature, pressure, and reaction time is achieved, often leading to higher yields and purity. tulane.eduacs.org A potential flow-based synthesis for 2-(2-Butoxyethyl)piperidine hydrochloride could involve the hydrogenation of a corresponding pyridine precursor in a packed-bed reactor containing a heterogeneous catalyst, followed by an in-line etherification step. This integrated process would reduce manual handling, minimize solvent use, and allow for on-demand production. organic-chemistry.org

| Green Synthesis Approach | Potential Advantages for 2-(2-Butoxyethyl)piperidine Synthesis | Key Research Focus |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste, use of renewable resources. nih.govrsc.org | Discovery or engineering of enzymes (e.g., oxidases, reductases) for pyridine ring functionalization. nih.govchemistryviews.org |

| Continuous Flow Chemistry | Enhanced safety and control, improved yield and purity, easy scalability, reduced footprint. tulane.eduacs.org | Development of integrated multi-step flow processes, optimization of catalyst beds for hydrogenation/etherification. organic-chemistry.org |

| Green Solvents/Catalysts | Reduced environmental impact, improved process safety, potential for catalyst recycling. researchgate.net | Screening of aqueous systems, ionic liquids, or deep eutectic solvents; development of recyclable heterogeneous catalysts. |

Integration of Artificial Intelligence and Machine Learning in Computational Studies

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and optimization of synthetic pathways. For this compound, these computational tools can accelerate research and provide insights that are difficult to obtain through experimentation alone.

A primary application lies in the prediction of physicochemical properties . ML models, particularly graph neural networks, can be trained on large datasets to predict properties like solubility, crystal structure, and thermal stability for organic salts. hep.com.cnarxiv.orgrsc.orgnih.govresearchgate.net Predicting the aqueous solubility of the hydrochloride salt is crucial for many applications, and ML models can offer rapid screening of different salt forms or derivatives without the need for extensive experimental work. hep.com.cnrsc.orgnih.gov Furthermore, AI can assist in predicting the most stable conformers of the piperidine ring and the orientation of the butoxyethyl side chain, which influences the molecule's interactions and reactivity. wikipedia.org

In the realm of synthesis planning , retrosynthesis AI algorithms can propose novel and efficient synthetic routes. By analyzing vast databases of chemical reactions, these tools can identify starting materials and reaction conditions that are more cost-effective, sustainable, or higher-yielding than traditional pathways. This could uncover non-obvious strategies for constructing the 2-(2-butoxyethyl)piperidine scaffold.

| AI/ML Application Area | Specific Goal for this compound | Potential Impact |

| Property Prediction | Accurately forecast solubility, melting point, and crystal structure of the hydrochloride salt. hep.com.cnarxiv.org | Reduce experimental screening time; guide formulation and material design. |

| Quantum Chemical Calculations | Model conformational preferences, electronic properties, and reactivity. researchgate.net | Understand structure-activity relationships; predict interaction mechanisms (e.g., in corrosion inhibition). researchgate.net |

| Retrosynthesis Planning | Propose novel, efficient, and green synthetic pathways. | Accelerate synthesis development; identify more sustainable manufacturing routes. |

Development of Miniaturized and High-Throughput Analytical Platforms

The analysis of chemical compounds and the monitoring of reactions are critical for quality control and process optimization. The development of miniaturized and high-throughput analytical systems offers faster and more efficient ways to study this compound.

Lab-on-a-chip (LOC) technology integrates multiple laboratory functions onto a single microfluidic chip. semanticscholar.orgutwente.nlnih.govnju.edu.cn Such a device could be designed for the on-chip synthesis and real-time analysis of this compound. semanticscholar.orgnih.gov By integrating microreactors with analytical techniques like chromatography or spectroscopy on the same chip, reaction kinetics and yield can be monitored with high temporal resolution using minimal amounts of reagents. utwente.nlnih.gov This is particularly valuable for optimizing reaction conditions in flow synthesis.

For quality control and trace analysis, miniaturized gas chromatography-mass spectrometry (GC-MS) systems present a powerful tool. chromatographyonline.comresearchgate.netdrawellanalytical.com Given the volatility of the free amine, miniaturized GC-MS could enable rapid, on-site analysis of product purity or environmental monitoring without the need for large, lab-based instrumentation. researchgate.netdrawellanalytical.com Coupling with techniques like solid-phase microextraction (SPME) would further enhance sensitivity for trace detection. chromatographyonline.com

High-throughput screening (HTS) platforms are essential for discovering new applications. nih.govnih.govthermofisher.comstanford.edu Libraries of piperidine derivatives, including 2-(2-Butoxyethyl)piperidine, could be rapidly screened for specific biological activities or material properties. For example, HTS assays could be developed to test the efficacy of a series of related compounds as corrosion inhibitors or as monomers in polymer synthesis. nih.govnih.gov

Novel Applications in Emerging Fields of Chemistry and Materials Science

While piperidine derivatives are well-established in pharmaceuticals, future research could unlock novel applications for this compound in materials science and other areas of chemistry.

One promising area is in the development of functional polymers . The piperidine moiety can be incorporated into polymer backbones or as pendant groups to create materials with specific properties, such as anion exchange membranes for fuel cells or kinetic hydrate (B1144303) inhibitors for the oil and gas industry. acs.orggoogle.comresearchgate.net The butoxyethyl group, with its flexible ether linkage and alkyl chain, could influence the polymer's thermal properties, solubility, and interaction with other molecules. Research could explore the polymerization of vinyl-functionalized 2-(2-Butoxyethyl)piperidine to create novel materials. researchgate.net The resulting polymers could also find use in drug delivery systems, where the piperidine group enhances bioactivity and the polymer matrix controls release. nih.gov

Another potential application is as a corrosion inhibitor . Many nitrogen-containing heterocyclic compounds are effective at protecting metals from corrosion in acidic environments. researchgate.netcore.ac.ukbiointerfaceresearch.comresearchgate.netnih.gov The piperidine nitrogen and the ether oxygen in this compound can act as adsorption centers on a metal surface, forming a protective barrier. researchgate.netbiointerfaceresearch.com Future studies could involve electrochemical and computational methods to evaluate its inhibition efficiency for various metals, like mild steel in hydrochloric acid, and to elucidate the adsorption mechanism. The interplay between the piperidine ring and the flexible, hydrophobic butoxyethyl chain could offer unique inhibitory properties compared to simpler piperidine derivatives. researchgate.netresearchgate.net

| Emerging Field | Potential Application of 2-(2-Butoxyethyl)piperidine HCl | Rationale and Research Direction |

| Polymer Chemistry | Monomer for functional polymers (e.g., anion exchange membranes, kinetic hydrate inhibitors). acs.orggoogle.com | The piperidinium (B107235) cation could provide ionic conductivity, while the butoxyethyl group could tune hydrophobicity and thermal stability. acs.orgresearchgate.net |

| Materials Science | Corrosion inhibitor for metals in acidic media. core.ac.ukresearchgate.net | The nitrogen and oxygen atoms can adsorb onto metal surfaces, forming a protective layer. Research would focus on electrochemical testing and mechanistic studies. researchgate.netbiointerfaceresearch.com |

| Drug Delivery | Component of bioactive polymer films for controlled release. nih.gov | Incorporation into biocompatible polymers like sodium alginate/PVA to create films with antimicrobial properties and controlled release kinetics. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-(2-Butoxyethyl)piperidine hydrochloride, and how do reaction conditions influence yield and purity?

Answer: The synthesis of piperidine derivatives typically involves alkylation or substitution reactions. For example, analogous compounds like 2-(piperidin-2-yl)pyridine dihydrochloride are synthesized by reacting 2-chloropyridine with piperidine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide) . For this compound, similar conditions may apply, but the butoxyethyl substituent requires careful control of reaction temperature and stoichiometry to avoid side products like over-alkylation. Post-synthetic purification via recrystallization or column chromatography is critical, as residual solvents or unreacted intermediates can affect biological activity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the piperidine ring structure and butoxyethyl chain integration. For example, the piperidine protons typically resonate at δ 1.4–2.8 ppm, while the butoxyethyl group shows signals at δ 3.4–3.6 ppm (CH adjacent to oxygen) .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) to assess purity (>98% for pharmacological studies). Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve closely eluting impurities .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) guide the design of this compound derivatives for target-specific applications?

Answer:

- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. For instance, substituents on the piperidine ring (e.g., electron-withdrawing groups) may alter the compound’s binding affinity to biological targets .

- Molecular Docking: Use software like AutoDock Vina to simulate interactions with enzymes (e.g., acetylcholinesterase for neurological studies). Compare docking scores of this compound with analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride to identify structural optimizations .

Q. How should researchers address contradictions in biological activity data across studies involving piperidine derivatives?

Answer:

- Batch-to-Batch Variability: Ensure consistent synthesis protocols (e.g., solvent purity, reaction time) to minimize differences in compound purity or stereochemistry. For example, residual solvents like DMF in 2-(piperidin-2-yl)pyridine dihydrochloride can inhibit enzyme activity .

- Assay Conditions: Standardize in vitro assays (e.g., pH, temperature, and buffer composition). A study on 4-[(2-nitrophenoxy)methyl]piperidine hydrochloride showed that assay pH deviations of ±0.5 altered IC values by >20% .

- Control Experiments: Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines or animal models to rule out context-dependent effects .

Q. What are the best practices for handling and storing this compound to ensure experimental reproducibility?

Answer:

- Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Piperidine derivatives are hygroscopic and prone to degradation in humid conditions .

- Safety Protocols: Use fume hoods and personal protective equipment (PPE) during handling. For spills, avoid water (to prevent aerosolization) and use adsorbents like vermiculite .

- Stability Testing: Perform periodic HPLC and mass spectrometry analyses to monitor degradation products. For example, N-oxide formation in piperidine derivatives can occur after prolonged storage .

Q. How can researchers leverage structure-activity relationship (SAR) studies to enhance the pharmacological profile of this compound?

Answer:

- Modify Substituents: Introduce substituents at the piperidine nitrogen or butoxyethyl chain to alter lipophilicity (logP) and bioavailability. For example, replacing the butoxy group with a methoxyethyl chain in 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride improved blood-brain barrier penetration .

- Pharmacokinetic Profiling: Conduct in vitro ADME assays (e.g., microsomal stability, plasma protein binding) to prioritize derivatives. A study on 2-chloro-4-(chloromethyl)pyridine hydrochloride demonstrated that chlorinated analogs exhibited higher metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.